Product packaging for Bicyclo[3.3.1]nonan-9-one(Cat. No.:CAS No. 17931-55-4)

Bicyclo[3.3.1]nonan-9-one

Cat. No.: B106122
CAS No.: 17931-55-4
M. Wt: 138.21 g/mol
InChI Key: SKTMMSQPXGWCAP-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonan-9-one (CAS 17931-55-4) is an organic compound characterized by a distinctive bridged bicyclic structure, serving as a valuable three-dimensional (3D) scaffold in medicinal chemistry and drug discovery research . This framework is recognized for its ability to mimic peptide structures and form complex, sp3-carbon-rich architectures that are crucial for exploring novel biological space . Recent research has identified derivatives based on the bicyclo[3.3.1]nonane core as novel inhibitors of Heat Shock Protein 90 (HSP90), a promising target in cancer therapy . These inhibitors, such as specific bicyclo[3.3.1]nonanols, function by selectively blocking the ATPase activity of HSP90, leading to the degradation of client proteins like HIF-1α that are critical for tumor growth . Notably, some of these inhibitors exhibit a profile that does not induce a heat shock response, potentially overcoming a common mechanism of drug resistance associated with other HSP90 inhibitors . Furthermore, the diazabicyclononanone subtype of this scaffold has been investigated for its high affinity and selectivity as a kappa-opioid receptor (KOR) agonist, with studies suggesting a unique mechanism of action involving the formation of a covalent hemiaminal bond that may explain its prolonged duration of effect . The compound's structural versatility is further highlighted by its role as a key intermediate in synthesizing complex natural product analogs and for fundamental studies in stereochemistry and crystal engineering . This compound is offered for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with care and refer to the provided Safety Data Sheet for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B106122 Bicyclo[3.3.1]nonan-9-one CAS No. 17931-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.1]nonan-9-one
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InChI

InChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTMMSQPXGWCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00939200
Record name Bicyclo[3.3.1]nonan-9-one
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Molecular Weight

138.21 g/mol
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CAS No.

17931-55-4, 10036-09-6
Record name Bicyclo[3.3.1]nonan-9-one
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Record name Bicyclo(3.3.1)nonan-3-one
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Record name Bicyclo(3.3.1)nonan-9-one
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Record name Bicyclo[3.3.1]nonan-9-one
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Synthetic Methodologies for Bicyclo 3.3.1 Nonan 9 One and Its Derivatives

Foundational Synthetic Routes

The construction of the bicyclo[3.3.1]nonane core has been a long-standing objective in synthetic chemistry. Early and foundational methods relied on robust and predictable cyclization reactions, primarily through annulation and intramolecular bond formation.

Classical Annulation Strategies

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of bicyclic systems. The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, stands out as a classical and widely applied method.

The reaction of a cyclohexanone (B45756) derivative with an α,β-unsaturated ketone, such as methyl vinyl ketone, under basic conditions initiates a Michael addition, followed by an intramolecular aldol condensation to furnish the bicyclo[3.3.1]nonane skeleton. The stereochemical outcome at the one-carbon bridge can be influenced by reaction conditions, with kinetic control often favoring the substituent anti to the newly formed keto-ester or amide unit. researchgate.netacs.org However, under thermodynamic control, achieved through base-catalyzed epimerization, the syn isomer can be favored. researchgate.net

Tandem Michael addition-intramolecular aldol-type condensations have also been effectively employed. For instance, the reaction between diketones and α,β-unsaturated aldehydes, catalyzed by acid, can lead to the formation of bicyclo[3.3.1]nonenone derivatives. nih.gov Similarly, the annulation of β-keto thiolesters or sulfones via a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation provides access to this bicyclic core. nih.gov

A highly efficient one-pot, double Michael-aldol cyclization has been developed by reacting conjugated enals with two equivalents of ethyl acetoacetate. This tandem sequence constructs the bicyclo[3.3.1]nonane skeleton, which upon hydrolysis, yields substituted 1-hydroxybicyclo[3.3.1]nonan-3-ones. thieme-connect.com

Intramolecular Cyclization Approaches

Intramolecular cyclizations of acyclic or monocyclic precursors are a direct and powerful strategy to forge the bicyclo[3.3.1]nonane framework. These methods include well-established named reactions and other tailored cyclization protocols.

Intramolecular Aldol Condensation: The intramolecular aldol condensation is a key strategy, particularly for synthesizing derivatives found in natural products. For example, the bicyclic cores of garsubellin A and hyperforin (B191548) have been synthesized using a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. nih.govresearchgate.net In this process, DIBAL-H acts both as a reducing agent and a base to facilitate the cyclization. nih.gov A similar approach utilizes LiAlH(OtBu)3 to promote the intramolecular aldol condensation, yielding the desired bicyclo[3.3.1]nonan-9-one in high yield. nih.gov

Dieckmann Condensation: The Dieckmann condensation, an intramolecular reaction of a dicarboxylic acid ester to form a β-keto ester, is another classical approach. A unified strategy for constructing the bicyclo[3.3.1]nonane-2,4,9-trione core, present in polycyclic polyprenylated acylphloroglucinols (PPAPs), employs a sequential Dieckmann condensation of a linear precursor.

Thorpe-Ziegler Reaction: The Thorpe-Ziegler reaction provides a route to cyclic ketones from dinitriles. This intramolecular condensation, conceptually related to the Dieckmann condensation, has been utilized in the synthesis of azathis compound derivatives. The reaction involves the base-catalyzed cyclization of a dinitrile to form an enamine, which is subsequently hydrolyzed to the corresponding ketone.

Advanced Stereoselective Synthesis

The demand for enantiomerically pure compounds, particularly for pharmaceutical applications, has driven the development of sophisticated stereoselective methods for constructing the bicyclo[3.3.1]nonane core. These advanced strategies allow for precise control over the three-dimensional arrangement of atoms.

Asymmetric Construction of the Bicyclic Core

The asymmetric synthesis of the bicyclo[3.3.1]nonane framework can be achieved through various catalytic enantioselective reactions. Organocatalysis has emerged as a powerful tool in this regard. For instance, modified proline-analogues have been shown to catalyze the organocatalyzed aldol condensation to produce bicyclo[3.3.1]nonane derivatives with high diastereoselectivity and enantioselectivity. nih.govrsc.org

Palladium-catalyzed asymmetric desymmetrization reactions have also been successfully employed. Starting from a prochiral quaternary carbon-containing compound, this method allows for the synthesis of the bicyclo[3.3.1]nonane skeleton with a chiral bridgehead quaternary carbon in good yield and high enantiomeric excess. bohrium.com Furthermore, chiral phosphoric acids have been used to catalyze desymmetrizing Michael cyclizations of 1,3-diones tethered to electron-deficient alkenes, providing access to enantioenriched bicyclo[3.3.1]nonanes. rsc.org

Another approach involves the copper-catalyzed enantioselective reduction of 4,4-dimethoxycyclohexa-2,5-dienone to generate a chiral aldehyde, which then undergoes intramolecular addition reactions to form chiral sp³-rich bicyclo[3.3.1]nonane scaffolds as single diastereomers. nih.gov

MethodCatalyst/ReagentKey TransformationStereochemical Outcome
Organocatalyzed Aldol CondensationModified Proline AnaloguesIntramolecular Aldol CyclizationHigh de and ee
Palladium-Catalyzed DesymmetrizationChiral Pd/PHOX ComplexIntramolecular Desymmetric ArylationUp to 86% ee
Chiral Phosphoric Acid CatalysisChiral Phosphoric AcidDesymmetrizing Michael CyclizationHigh ee
Copper-Catalyzed Reduction/CyclizationCopper Catalyst with Chiral LigandEnantioselective Reduction followed by Intramolecular AdditionSingle Diastereomers

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. While specific examples directly targeting this compound are not extensively documented in the reviewed literature, the principles of chiral auxiliary-mediated synthesis are broadly applicable.

For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used to control the stereochemistry of aldol reactions. wikipedia.org An achiral substrate can be appended with a chiral oxazolidinone auxiliary. Subsequent enolization and reaction with an aldehyde proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the reaction, the auxiliary can be cleaved to reveal the chiral product. This strategy could be adapted to an intramolecular aldol cyclization to form a chiral bicyclo[3.3.1]nonane derivative.

Similarly, pseudoephedrine can serve as a chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org The enolate of a ketone-pseudoephedrine adduct can be alkylated with high facial selectivity. This methodology could be applied to construct a suitably substituted precursor that, after cleavage of the auxiliary, undergoes cyclization to a chiral bicyclo[3.3.1]nonane.

Diastereoselective Cyclizations

Diastereoselective cyclizations aim to control the relative stereochemistry of multiple newly formed stereocenters. A general and highly diastereoselective method for the synthesis of functionalized bicyclo[n.3.1]alkane systems, including bicyclo[3.3.1]nonanes, involves an anionic domino reaction of α-nitrocycloalkanones with α,β-unsaturated aldehydes. doi.org This base-promoted Michael-aldol sequence can generate up to four stereocenters, often with complete diastereoselectivity, which is attributed to the directing effect of the nitro group. doi.org

A highly diastereoselective single-step cyclization has also been reported for the synthesis of the bicyclo[3.3.1]nonane core of garsubellin A. acs.org This approach provides direct access to the complex core with excellent control over the relative stereochemistry of the newly formed stereocenters. acs.org

Reaction TypeStarting MaterialsKey FeaturesStereochemical Control
Anionic Domino Reactionα-Nitrocycloalkanones and α,β-Unsaturated AldehydesMichael-Aldol CascadeHigh diastereoselectivity, controlled by the nitro group
Single-Step Cyclization(Not specified in detail)Direct formation of the Garsubellin A coreHigh diastereoselectivity

Modern Catalytic Methods

Modern synthetic chemistry has seen a surge in the development of elegant and efficient catalytic methods for constructing complex molecular architectures. These approaches often offer high levels of stereocontrol and atom economy, making them powerful tools for the synthesis of this compound and its related structures.

Organocatalytic Cyclization Sequences

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks. researchgate.net These methods utilize small organic molecules as catalysts, avoiding the use of metals and often proceeding under mild reaction conditions.

A notable example involves the use of modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids. nih.gov These catalysts have been successfully employed in a domino Michael-hemiacetalization-Michael reaction between (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals. Subsequent oxidation with pyridinium (B92312) chlorochromate (PCC) affords highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.gov

Another organocatalytic approach involves the desymmetrization of prochiral starting materials. This strategy allows for the creation of multiple stereocenters in a single operation, providing an efficient route to enantioenriched bicyclo[3.3.1]nonanes. researchgate.net For instance, the intramolecular Michael addition of enamines, formed from prochiral ketones and a primary amine-thiourea catalyst, to α,β-unsaturated esters can yield bicyclic products with excellent yields and stereoselectivities. beilstein-journals.org

Transition Metal-Catalyzed Syntheses (e.g., Gold, Nickel)

Transition metal catalysis offers a versatile platform for the synthesis of this compound and its analogs, enabling a variety of bond-forming reactions.

Gold-Catalyzed Syntheses: Gold catalysts have proven effective in stereoselective cyclization reactions. For example, a gold-catalyzed formal [4+2] cycloaddition of 1-oxo-4-oxy-5-ynes has been developed to produce highly strained 9-oxabicyclo[3.3.1]nona-4,7-dienes. nih.gov This reaction proceeds through a 1,4-dipole of an s-trans-methylene(vinyl)oxonium intermediate. nih.gov Gold catalysis has also been utilized in the cycloisomerization of 1,6-cyclohexenylalkynes to afford bicyclo[3.3.1]nonadiene derivatives. acs.org

Nickel-Catalyzed Syntheses: Nickel catalysis has been employed in the synthesis of 3-azathis compound derivatives. Catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azathis compound oximes over Raney nickel yields the corresponding 9-amino-3-azabicyclo[3.3.1]nonanes. researchgate.net

Other transition metals like rhenium and palladium have also found application. A rhenium complex, [ReBr(CO)₃(thf)]₂, catalyzes the reaction of cyclic β-keto esters with terminal alkynes to form bicyclo[3.3.1]nonene derivatives. acs.org Palladium-catalyzed reactions of allylic geminal diacetates with cyclohexene (B86901) derivatives provide a convenient route to this compound derivatives in a single step. sioc-journal.cn

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has gained traction as a valuable tool in organic synthesis, offering advantages such as precise control over reaction parameters, improved safety, and scalability. acsgcipr.orgsioc-journal.cn While specific applications directly targeting the parent this compound are emerging, the principles of flow chemistry have been successfully applied to the synthesis of related complex molecules containing this scaffold. For instance, a late-stage photo-oxidation of a methoxyallene (B81269) intermediate, a challenging step in the total synthesis of a highly oxygenated bicyclic natural product, was successfully translated into a flow protocol, overcoming issues encountered in batch processing. researchgate.net The development of continuous, biphasic processes for the formation of N-chloro-N,N-dialkylamines, which are useful reagents in organic synthesis, highlights the potential of flow chemistry to enable the safe and efficient generation of reactive intermediates that could be used in the synthesis of bicyclo[3.3.1]nonane derivatives. acsgcipr.org

Synthesis of this compound Analogues and Heteroanalogs

The bicyclo[3.3.1]nonane framework can be modified by introducing heteroatoms into the bicyclic system, leading to a diverse range of analogues with unique properties and potential applications.

Azathis compound Systems

Azabicyclo[3.3.1]nonan-9-ones are nitrogen-containing analogues that are often synthesized via Mannich-type condensation reactions. A common method involves the reaction of a suitable ketone, an aldehyde (such as formaldehyde), and a primary amine. tandfonline.comresearchgate.net For example, a series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been prepared from the reaction of a 4-thianone, an aldehyde, and an amine. tandfonline.com Similarly, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones have been synthesized via the Mannich reaction of a phosphorinanone, a primary amine, and formaldehyde. researchgate.net

The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved by reacting benzylamine (B48309) with glutaraldehyde (B144438) and acetonedicarboxylic acid. orgsyn.org Reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol can be accomplished using a ruthenium complex as a catalyst in the presence of hydrogen. google.com

Oxathis compound Derivatives

Oxathis compound derivatives, containing an oxygen atom in the bicyclic framework, are also synthetically accessible through various routes. A (3,5)-oxonium-ene reaction has been reported for the synthesis of oxabicyclo[3.3.1]nonanone derivatives. acs.org This methodology involves the reaction of trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides, mediated by boron trifluoride etherate, to produce the bicyclic products in good yields. acs.org

As previously mentioned, organocatalytic domino reactions can provide highly stereoselective access to functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.govresearchgate.net These reactions create multiple contiguous stereogenic centers with high precision. nih.gov Furthermore, the synthesis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones has been accomplished, demonstrating the possibility of incorporating multiple heteroatoms into the bicyclic system. acs.org

Data Tables

Table 1: Selected Organocatalytic Syntheses of Bicyclo[3.3.1]nonane Derivatives

Catalyst TypeReactantsProductYieldStereoselectivityReference
Modularly Designed Organocatalyst (MDO)(E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enals3-Oxabicyclo[3.3.1]nonan-2-one derivativesUp to 84%>99:1 dr, up to 96% ee nih.gov
Primary Amine-ThioureaProchiral ketones, α,β-unsaturated estersBicyclic morphan skeletonsExcellentExcellent beilstein-journals.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of Bicyclo[3.3.1]nonane Derivatives

Metal CatalystReaction TypeReactantsProductReference
GoldFormal [4+2] Cycloaddition1-Oxo-4-oxy-5-ynes9-Oxabicyclo[3.3.1]nona-4,7-dienes nih.gov
Nickel (Raney)Hydrogenation3-Substituted-3-azathis compound oximes9-Amino-3-azabicyclo[3.3.1]nonanes researchgate.net
RheniumCyclizationCyclic β-keto esters, terminal alkynesBicyclo[3.3.1]nonene derivatives acs.org
PalladiumCyclizationAllylic geminal diacetates, cyclohexene derivativesThis compound derivatives sioc-journal.cn

Phosphabicyclo[3.3.1]nonane Scaffolds

The introduction of a phosphorus atom into the bicyclo[3.3.1]nonane framework creates a class of compounds with significant applications, particularly as ligands in catalysis. The synthesis of these phosphine (B1218219) scaffolds can be achieved through several methodologies, yielding various structural isomers and functionalized derivatives.

One prominent method involves the reaction of a primary hydrocarbylphosphine with 1,5-cyclooctadiene (B75094) in the presence of a free radical initiator. google.com This reaction typically produces a mixture of the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane isomers. google.com The symmetrical isomer is often the desired product due to the greater steric hindrance around the phosphorus atom, which can be advantageous in catalytic applications. google.com For instance, the reaction of cyclohexylphosphine (B1595701) with 1,5-cyclooctadiene can yield a product mixture where the symmetrical isomer constitutes a significant portion. google.com

Another key member of this family is 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA), a water-soluble phosphine ligand. mdpi.comresearchgate.net DAPTA can be functionalized at the phosphorus atom to yield its oxide (DAPTA=O), sulfide (B99878) (DAPTA=S), and selenide (B1212193) (DAPTA=Se) derivatives. mdpi.com These transformations are typically carried out under mild conditions, for example, the oxidation of DAPTA to DAPTA=O can be achieved using hydrogen peroxide in ethanol (B145695) at 0 °C. mdpi.com

The synthesis of bicyclic systems containing both nitrogen and phosphorus atoms, such as 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones, has also been reported. These compounds can be prepared via a Mannich reaction involving a phosphorinanone, a primary amine, and formaldehyde. researchgate.net These resulting phosphorus-nitrogen compounds are rigid and typically adopt a twin-chair conformation. researchgate.net

Synthesis of Phosphabicyclo[3.3.1]nonane Derivatives
Starting MaterialReagents and ConditionsProductYieldReference
Cyclohexylphosphine and 1,5-cyclooctadieneFree radical initiator (e.g., 2,2'-azobis-(2-methylbutyronitrile)), Toluene, Temp. not > 100°C9-Cyclohexyl-9-phosphabicyclo[3.3.1]nonane (symmetrical isomer) and 9-Cyclohexyl-9-phosphabicyclo[4.2.1]nonane (unsymmetrical isomer)Mixture with ~70% symmetrical isomer google.com
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA)H₂O₂ (30%), Ethanol, 0 °C, 30 min3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane-5-oxide (DAPTA=O)78.6% mdpi.com
Phosphorinanone, primary amine, formaldehydeMannich reaction3-Aza-7-phosphathis compoundNot specified researchgate.net

Substituted and Functionalized Bicyclo[3.3.1]nonanones

The synthesis of substituted and functionalized bicyclo[3.3.1]nonan-9-ones has been extensively explored, leading to a diverse array of molecular architectures with potential applications in medicinal chemistry and materials science. Various synthetic strategies have been developed to introduce substituents and functional groups onto the bicyclic core.

A versatile method for the synthesis of the this compound core, particularly for precursors of natural products like hyperforin and garsubellin A, is the base-promoted intramolecular aldol condensation. rsc.orgnih.gov For example, a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation can be employed to construct the bicyclic ketone framework. rsc.orgnih.gov Alternatively, using a different reducing agent such as LiAlH(OtBu)₃ can also promote the desired intramolecular aldol condensation, yielding the this compound in high yields. nih.gov

Michael addition-driven cyclizations also represent a powerful strategy. An acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones with α,β-unsaturated aldehydes or ketones can afford bicyclo[3.3.1]nonenones. rsc.orgnih.gov For instance, the reaction of a diketone with methyl acrolein in the presence of TfOH or TMSOTf leads to the formation of the bicyclic system. rsc.orgnih.gov Similarly, a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation of β-keto thiolesters or sulfones can also produce β,γ-unsaturated bicyclo[3.3.1]nonenones. rsc.orgnih.gov

The functionalization of the bicyclo[3.3.1]nonanone core can be achieved through reactions involving the ketone functionality. The Suzuki coupling reaction provides a route to substituted alkenes of bicyclo[3.3.1]nonane. rsc.org This involves the conversion of the ketone to a reactive intermediate which can then participate in the palladium-catalyzed cross-coupling reaction. rsc.org

Synthesis of Substituted and Functionalized Bicyclo[3.3.1]nonanones
Synthetic MethodStarting MaterialsReagents and ConditionsProductYieldReference
Base-promoted intramolecular aldol condensationLactone precursorDIBAL-HThis compound coreNot specified rsc.orgnih.gov
Base-promoted intramolecular aldol condensationAcylphloroglucinol model precursorLiAlH(OtBu)₃This compound derivative82% nih.gov
Acid-catalyzed Michael addition-intramolecular aldol condensationDiketone and methyl acroleinTfOH or TMSOTfBicyclo[3.3.1]nonenone derivative63% rsc.orgnih.gov
Base-catalyzed Michael addition and acid-catalyzed aldol condensationβ-keto thiolester/sulfone and α,β-unsaturated ketone1. Base (e.g., K₂CO₃, TBAB) 2. Acidβ,γ-Unsaturated bicyclo[3.3.1]nonenoneNot specified rsc.orgnih.gov
Suzuki coupling reactionBicyclic ketone derivative (as enol triflate or similar) and boronic acidPalladium catalyst and baseSubstituted alkene of bicyclo[3.3.1]nonane61% for the precursor from the ketone rsc.org
Michael addition, intermolecular Aldol condensation, and oxidationCyclohexane-1,3-dione and acrolein1. Michael addition 2. Intermolecular Aldol condensation 3. OxidationBicyclo[3.3.1]nonane-2,6,9-trione43% (overall) sioc-journal.cn

Conformational Analysis and Molecular Strain

Fundamental Conformational States

Bicyclo[3.3.1]nonan-9-one can exist in several conformations, primarily distinguished by the arrangement of its two six-membered rings. The most significant of these are the twin-chair, boat-chair, and chair-envelope conformations.

The twin-chair (CC) conformation is characterized by both six-membered rings adopting a chair-like geometry. iucr.orgrsc.org This conformation is generally the most stable for bicyclo[3.3.1]nonane and many of its derivatives. researchgate.netresearchgate.net In an idealized structure with perfect tetrahedral angles, the CC conformation would lead to a very short and sterically unfavorable distance between the endo hydrogens at C3 and C7. iucr.org To alleviate this transannular steric strain, the cyclohexane (B81311) rings flatten, resulting in a C3-C7 separation of approximately 3.080 Å. iucr.org Solid-state studies using ¹³C NMR spectroscopy have indicated that this compound predominantly adopts a twin-chair conformation. researchgate.netresearchgate.net The presence of substituents can further influence the stability of the CC form. For instance, 2,4-bis(4-chloro-phenyl)-3-aza-bicyclo-[3.3.1]nonan-9-one and 2,4-bis(4-eth-oxy-phen-yl)-3-aza-bicyclo-[3.3.1]nonan-9-one both exist in a twin-chair conformation with the aryl groups in equatorial positions. nih.govnih.gov

In the boat-chair (BC) conformation, one of the six-membered rings adopts a boat geometry while the other remains in a chair conformation. For this compound, the equilibrium between the CC and BC conformations is less skewed towards the CC form compared to the parent hydrocarbon. rsc.orgnih.gov This is due to the electronic effects of the carbonyl group. Several substituted this compound derivatives have been found to adopt a BC conformation. For example, 2,4,6,8-tetra-kis(2-methoxy-phen-yl)-3,7-diaza-bicyclo-[3.3.1]nonan-9-one and 2,4,6,8-tetra-kis(4-ethyl-phen-yl)-3,7-diaza-bicyclo-[3.3.1]nonan-9-one both exhibit a chair-boat conformation in the solid state. nih.goviucr.orgnih.gov Theoretical calculations and experimental data suggest that the BC conformer of this compound exists in a minor population at low temperatures. rsc.orgnih.gov

The chair-envelope conformation is another possible arrangement for the bicyclo[3.3.1]nonane skeleton. In this conformation, one ring is in a chair form, while the other adopts an envelope shape where five carbon atoms are coplanar. iucr.orgiucr.orgresearchgate.net This conformation is particularly relevant in substituted bicyclo[3.3.1]nonan-9-ones where the introduction of sp²-hybridized atoms in one of the rings can favor planarity in that part of the molecule. iucr.orgiucr.org For instance, in certain derivatives, one of the six-membered rings adopts a nearly ideal envelope conformation with the C9 atom out of the plane of the other five atoms. iucr.org

Quantitative Assessment of Conformational Energetics

The relative energies of the different conformers of this compound have been investigated using both computational and experimental methods. The free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is relatively small, calculated to be approximately 1 kcal/mol. researchgate.net The inversion barrier between these two conformations is estimated to be around 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist, and the molecule may exhibit a disordered crystal structure. researchgate.net

¹³C NMR spectroscopy studies in the liquid phase have provided similar values for the energy difference, with a ΔG of 0.95 or 1.16 kcal/mol for the BC conformation. researchgate.net Other theoretical calculations have reported a slightly larger energy difference of about 1.5 kcal/mol between the CC and BC conformers. tandfonline.com The strain energy of the bicyclo[3.3.1]nonane framework in a twist-boat conformation has been calculated to be 63 kJ/mol. anu.edu.au

Conformational Energy Data for this compound
ParameterValueMethod
ΔG (CC vs. BC)~1 kcal/molAb initio and DFT calculations
Inversion Barrier (CC to BC)~6 kcal/molAb initio and DFT calculations
ΔG (BC)0.95 kcal/mol¹³C NMR spectroscopy
ΔG (BC)1.16 kcal/mol¹³C NMR spectroscopy (with lanthanide shift reagent)
ΔE (CC vs. BC)1.497 kcal/molSingle point calculations (MP4/6-31G)

Influence of Substituents on Conformational Preferences

Substituents on the this compound skeleton can significantly alter the conformational equilibrium. The nature, size, and position of the substituents dictate the preferred conformation by introducing new steric and electronic interactions.

For instance, the presence of bulky aryl groups at the 2, 4, 6, and 8 positions in 3,7-diaza-bicyclo-[3.3.1]nonan-9-one derivatives favors a chair-boat conformation to minimize non-bonded interactions. nih.goviucr.org In contrast, smaller substituents or those that can engage in stabilizing interactions may favor the twin-chair conformation. For example, endo- and exo-2-acetoxy-4(exo),5-dimethylbicyclo[3.3.1]nonan-9-ones adopt twin-chair conformations. rsc.org Similarly, 2,4-bis(4-ethoxyphenyl)-3-azathis compound exists in a twin-chair conformation with the aryl groups in equatorial orientations. nih.gov

The introduction of heteroatoms into the bicyclic framework also has a profound effect. In some 3-oxa-7-azathis compound derivatives, the chair-chair conformation is preferred. researchgate.net However, for other hetero-substituted analogs, such as those containing sulfur or selenium, the boat-chair conformation can become more favorable due to factors like lone pair-lone pair repulsion, also known as the "hockey sticks" effect. nih.govmdpi.com

Transannular Interactions and Their Stereochemical Implications

A key feature of the bicyclo[3.3.1]nonane system is the potential for transannular interactions, particularly between the C3 and C7 positions. In the twin-chair conformation, the proximity of the endo-hydrogens at these positions leads to steric repulsion, causing a flattening of the chair rings. This interaction has significant stereochemical consequences, influencing the reactivity of the molecule.

Transannular hydride shifts are a well-documented phenomenon in the bicyclo[3.3.1]nonane system. oregonstate.edursc.orgrsc.org These shifts involve the transfer of a hydride ion from one part of the ring to another, often from C3 to C7 or vice versa, and can occur during reactions such as solvolysis. rsc.orgrsc.org The reduction of this compound and its derivatives is also influenced by these transannular effects. The stereochemical outcome of the reduction of the carbonyl group can be controlled by the conformation of the bicyclic system. For example, the reduction of bicyclo[3.3.1]nonane-2,9-dione with complex hydrides shows high diastereoselectivity, which is dictated by the conformational biases of the molecule. rsc.orgcdnsciencepub.com

Furthermore, transannular orbital interactions can occur, influencing the electronic properties of the molecule. These through-space interactions between non-bonded atoms can be detected by techniques like photoelectron spectroscopy. acs.org In appropriately substituted bicyclo[3.3.1]nonanes, these interactions can lead to the formation of intramolecular hydrogen bonds, which in turn stabilize certain conformations. rsc.orgnih.govresearchgate.net For instance, in some 3,7-diheterabicyclo[3.3.1]nonan-9-ols, an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom favors a chair-boat conformation. researchgate.net

Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of the Carbonyl Functionality

The carbonyl group in bicyclo[3.3.1]nonan-9-one exhibits distinct reactivity patterns influenced by the rigid bicyclic framework. Studies on the reduction of related bicyclo[3.3.1]nonane diones have provided insights into the facial diastereoselectivity of carbonyl group reactions. The stereochemical course of these reductions can be rationalized by considering the ground-state facial anisotropy of the frontier orbital extension, steric effects, and the intrinsic reactivity of the carbonyl groups. cdnsciencepub.com

Theoretical calculations, such as those at the B3LYP/6-31+G(d,p) level, have been employed to predict the reactivity of the carbonyl groups. cdnsciencepub.com While models like the exterior frontier orbital extension (EFOE) can predict enhanced reactivity at certain positions in related diketones, transition-state calculations often show nearly equal reactivity for different carbonyl groups in the structure. cdnsciencepub.com This suggests a complex interplay of factors governing the approach of reagents to the carbonyl carbon.

Intramolecular Rearrangement Reactions

The this compound skeleton is amenable to various intramolecular rearrangement reactions, driven by photochemical or chemical means. These rearrangements often lead to the formation of novel and complex molecular architectures.

Norrish Type I Cleavage Mechanisms

Photochemical excitation of this compound and its derivatives can initiate a Norrish Type I cleavage. wikipedia.org This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, generating a biradical intermediate. wikipedia.orgresearchgate.net The fate of this biradical is dependent on the specific structure of the starting ketone and the reaction conditions.

For instance, the photoreactivity of 9-thiabicyclo[3.3.1]nonan-3-one, an analogue of this compound, upon irradiation in tert-butyl alcohol, primarily undergoes Norrish Type I cleavage to yield tert-butyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate. rsc.org This contrasts with its monocyclic and norbicyclic counterparts, which tend to form ring-contracted thilactones. rsc.org The differing chemoselectivity is attributed to the unique structural constraints of the bicyclo[3.3.1]nonane system. rsc.org

In some cases, the biradical formed via α-cleavage can undergo secondary processes like disproportionation through hydrogen abstraction. researchgate.net The biogenetic pathway of certain natural products, such as garciyunnanol A, is proposed to involve a Norrish Type I cleavage of a bicyclo[3.3.1]nonane-2,4,9-trione moiety, followed by cyclization to form a more complex tricyclic core. nih.gov

Beckmann Rearrangement Pathways

The oxime derivative of this compound can undergo a Beckmann rearrangement to form lactams. This reaction typically involves the treatment of the oxime with an acid, which promotes the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. masterorganicchemistry.com

Studies on 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids have shown that both syn- and anti-isomers can be converted to their corresponding lactams in good yields when heated in trifluoroacetic acid. core.ac.uk The bicyclo[3.3.1]nonane framework is sufficiently large to accommodate the strain of the resulting lactam ring, allowing for a classical Beckmann rearrangement to occur. core.ac.uk In contrast, more strained bicyclic systems like norbornanone oximes often undergo fragmentation rather than rearrangement. core.ac.uk

The presence of a neighboring carboxylic acid group can influence the reaction, but in the case of the bicyclo[3.3.1]nonane system, it does not appear to be essential for the rearrangement to proceed, highlighting the inherent stability of the bicyclic skeleton. core.ac.uk

Table 1: Beckmann Rearrangement of Bicyclo[3.3.1]nonane Oxime Derivatives

Sigmatropic and Other Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.orglibretexts.org While specific examples of sigmatropic rearrangements directly involving the parent this compound are less common in the provided literature, the bicyclic framework can be a key structural element in molecules that undergo such transformations. For instance, the Claisen rearrangement, a -sigmatropic shift, has been utilized to construct vicinal quaternary stereogenic centers in precursors to natural products containing the bicyclo[3.3.1]nonane core. nih.gov

Other types of rearrangements can also occur. For example, a novel skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione derivative to a highly functionalized bicyclo[3.3.0]octane system has been reported, induced by a Michael addition reaction. researchgate.net

Transannular Reaction Mechanisms

The proximity of the C3 and C7 positions in the chair-chair conformation of the bicyclo[3.3.1]nonane ring system allows for transannular reactions, where a bond is formed across the ring.

Electrophilic Transannular Cyclizations

Derivatives of bicyclo[3.3.1]nonane with appropriately positioned unsaturation can undergo electrophilic transannular cyclizations to form adamantane (B196018) and other polycyclic systems. The reaction of 3-methylene-7-vinylidenebicyclo[3.3.1]nonane with electrophilic reagents such as bromine, iodine, and strong acids leads to the preferential formation of adamantane derivatives. osti.gov

Similarly, 3,7-dimethylenebicyclo[3.3.1]nonane and its derivatives react with N-halosuccinimides in the presence of a fluoride (B91410) source to yield 1-fluoro-3-halomethyladamantanes via a transannular cyclization. researchgate.net These reactions are powerful methods for the construction of complex polycyclic structures from bicyclic precursors. researchgate.net The choice of electrophile and reaction conditions can influence the regioselectivity of the cyclization. osti.gov

Table 2: Chemical Compounds Mentioned

Hydride Shifts and Their Role in Transformations

Transannular hydride shifts, the intramolecular transfer of a hydride ion (H-) from one carbon atom to another non-adjacent carbon atom, are a notable feature in the chemistry of bicyclic systems like bicyclo[3.3.1]nonane. oregonstate.edu These shifts often occur to relieve strain or to form a more stable carbocation intermediate during a reaction. In the bicyclo[3.3.1]nonane framework, such shifts have been observed, influencing the outcome of various transformations. oregonstate.edursc.org

In the context of the bicyclo[3.3.1]nonane system, transannular reactions, including hydride shifts, are promoted by the close proximity of certain carbon and hydrogen atoms within the bicyclic structure. oregonstate.edu For example, the solvolysis of related bicyclic compounds has demonstrated the occurrence of 1,5-hydride shifts, driven by the inductive effect of neighboring functional groups. oregonstate.edu

Condensation and Addition Reaction Mechanisms

Aldol (B89426) and Michael Addition Mechanisms

This compound and its derivatives are key substrates in various condensation and addition reactions, with Aldol and Michael additions being particularly significant for the construction of the bicyclic core. rsc.orgnih.gov

Aldol Condensation: Intramolecular aldol condensation is a powerful strategy for synthesizing the this compound framework. rsc.orgresearchgate.net This reaction can be promoted by bases or organocatalysts. For instance, DIBAL-H has been utilized in a tandem lactone ring opening and intramolecular aldol condensation to create the bicyclic core of several natural products. rsc.orgresearchgate.net Similarly, LiAlH(O t Bu)3 has been employed as a reducing agent to facilitate intramolecular aldol condensation, yielding this compound derivatives in high yields. rsc.org Organocatalyzed aldol condensations have also been well-documented for the formation of this bicyclic system. rsc.org Furthermore, acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have been reported, where a diketone reacts with an α,β-unsaturated aldehyde in the presence of an acid like TfOH or TMSOTf. rsc.orgnih.gov

Michael Addition: The Michael addition is another cornerstone in the synthesis of the bicyclo[3.3.1]nonane skeleton. rsc.orgresearchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The bicyclo[3.3.1]nonane core can be constructed through successive Michael addition reactions. researchgate.net For example, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone at the bridgehead position. rsc.orgnih.gov Similarly, the annulation of a β-keto ester with acrolein in the presence of a catalytic amount of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) also leads to the formation of the bicyclic system. rsc.orgnih.gov The Michael addition of a 1,3-dicarbonyl compound to trinitrobenzene is another documented method. rsc.org A tandem Michael addition–Claisen condensation cascade has also been observed to produce a tricyclic derivative containing the bicyclo[3.3.1]nonane core. rsc.org

Below is a table summarizing various Michael addition reactions for the synthesis of the bicyclo[3.3.1]nonane core:

Reactant 1Reactant 2Catalyst/ConditionsProduct
Cyclohexanone (B45756) derivativeAllyl bromideNot specifiedBicyclo[3.3.1]nonane core
1,3-Dicarbonyl compoundTrinitrobenzeneNot specifiedBicyclo[3.3.1]nonane core
CyclohexenoneAcrylateRefluxing in benzeneBicyclo[3.3.1]nonane
Diketone (115)Methyl acrolein (116)TfOH or TMSOTfBicycle (117)

Cycloaddition Mechanisms

Cycloaddition reactions provide a powerful and direct route to the this compound framework. One of the most prominent examples is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. This method is well-established for constructing the core bicyclic structure.

Another notable cycloaddition is the nitrile oxide-allene cycloaddition, which has been utilized to synthesize a tricycle containing the bicyclo[3.3.1]nonane skeleton. rsc.orgnih.govresearchgate.net Additionally, Lewis acid-catalyzed [2+4] cyclization reactions of 3-alkyl-2-vinylindoles with α,β-unsaturated N-sulfonyl ketimines have been reported, showcasing the versatility of cycloaddition strategies in accessing complex molecules containing this bicyclic motif. sioc-journal.cn

The following table outlines different cycloaddition reactions for the formation of the bicyclo[3.3.1]nonane core:

Reaction TypeReactantsConditionsOutcome
Diels-Alder CycloadditionDiene + DienophileHeat or catalystFormation of this compound core
Nitrile Oxide-Allene CycloadditionNitrile oxide + AlleneNot specifiedSynthesis of a bicyclo[3.3.1]nonane-containing tricycle
[2+4] Cyclization3-Alkyl-2-vinylindole + α,β-Unsaturated N-sulfonyl ketimineLewis acid catalystFormation of bicyclo[3.3.1]nonane derivatives

Computational Chemistry and Theoretical Investigations

Ab Initio and Density Functional Theory (DFT) Calculations

First-principles calculations, including both ab initio and Density Functional Theory (DFT) methods, have been extensively employed to investigate the fundamental properties of bicyclo[3.3.1]nonan-9-one. These theoretical approaches provide a quantum mechanical description of the molecule, offering detailed information about its geometry, conformational stability, and electronic structure. pugetsound.edu

Theoretical calculations have been crucial in determining the preferred three-dimensional arrangement of atoms in this compound. The bicyclic framework of this molecule can adopt several conformations, primarily the twin-chair (CC), boat-chair (BC), and twisted twin-boat (BB) forms. rsc.orgnih.gov

Ab initio and DFT studies consistently predict the twin-chair (CC) conformation, which possesses C₂ᵥ symmetry, as the most stable and lowest-energy structure. pugetsound.eduresearchgate.net This finding is supported by experimental data, including ¹³C NMR chemical shifts observed for the solid state, which indicate a twin-chair conformation for the two fused cyclohexanone (B45756) rings. researchgate.net The destabilizing steric factors in the boat-boat (BB) conformer make its existence in any detectable amount highly unlikely. nih.gov Previous studies on related 2,6-diarylsubstituted 3-oxa-7-aza- and 3,7-diaza-bicyclo[3.3.1]nonan-9-ones also revealed a preference for the chair-chair conformation in both crystal structures and from semiempirical calculations. d-nb.info

While the twin-chair (CC) conformer is the most stable, the boat-chair (BC) conformer also plays a significant role in the conformational equilibrium. DFT and ab initio calculations have been applied to quantify the energy differences and the potential energy barriers separating these conformers. researchgate.net

The calculated free energy difference (ΔG) between the CC and BC conformations is relatively small, estimated to be around 1 kcal/mol. researchgate.net This small energy gap suggests that the BC conformer exists in equilibrium with the more dominant CC form, with theoretical calculations and NMR investigations determining a population of the BC conformer to be between 0.9% and 2.4% at -165 °C. rsc.orgnih.gov The inversion barrier for the interconversion between the CC and BC forms is calculated to be approximately 6 kcal/mol. researchgate.net

It is important to note that different computational methods can yield varying results. While high-level ab initio and DFT calculations generally agree on the stability of the CC form, some semiempirical and molecular mechanics methods have shown discrepancies, occasionally predicting the BC form to be more stable or underestimating the energy of the CC conformer in substituted analogs. pugetsound.edu

Calculated Energy Differences and Barrier Potentials for this compound Conformers. researchgate.net
ParameterCalculated Value (kcal/mol)Description
ΔG₁ (CC vs. BC)~1Free energy difference between the twin-chair (CC) and boat-chair (BC) conformations.
ΔG₁‡ (Inversion Barrier)~6Energy barrier for the interconversion between the CC and BC conformers.

DFT calculations have become a standard tool for the in silico prediction of NMR chemical shifts, aiding in the structural elucidation and assignment of complex organic molecules. nrel.govrsc.org For this compound, DFT methods have been used to calculate ¹³C chemical shifts, and the results show good agreement with experimental data. researchgate.netresearchgate.net

These theoretical predictions are valuable for confirming the twin-chair conformation as the major isomer in solution and in the solid state. researchgate.net By comparing the computed spectra for different possible isomers and conformers with the experimental spectrum, researchers can confidently assign the correct structure. nrel.govrsc.org Furthermore, the combination of calculated nuclear shieldings with experimental chemical shifts can help refine structural details, such as identifying the presence and proportions of tautomeric mixtures in related polyketide natural products containing the bicyclo[3.3.1]nonane core. ruc.dk

Comparison of Experimental and DFT-Calculated ¹³C Chemical Shifts for this compound (Illustrative).
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C1/C531.532.0
C2/C4/C6/C828.929.5
C3/C719.219.8
C9218.1217.5
Note: The values presented are illustrative and based on typical data from the literature. Actual values may vary depending on the specific experimental conditions and computational methods used.

Time-Dependent Density Functional Theory (TDDFT) for Chiroptical Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum chemical method for calculating the electronic excited states of molecules. researchgate.net This capability makes it particularly well-suited for predicting chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR), which are essential for determining the absolute configuration of chiral molecules. acs.orgnih.gov

For chiral derivatives of this compound, TDDFT calculations of ECD spectra have become an indispensable tool for establishing their absolute stereochemistry. acs.orgnih.gov The method involves calculating the theoretical ECD spectrum for a given enantiomer and comparing it to the experimentally measured spectrum. grafiati.comnih.gov

This approach has been successfully applied to determine the absolute configuration of various chiral bicyclo[3.3.1]nonane derivatives, including diones and azabicyclic ketones. acs.orgacs.org For instance, the absolute configuration of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione was unequivocally determined by comparing its experimental CD spectrum with the spectrum simulated using TDDFT. acs.org The good agreement between the calculated and experimental spectra provides high confidence in the stereochemical assignment. researchgate.net

In addition to ECD, the calculation of specific optical rotation at discrete wavelengths (often the sodium D-line, 589 nm) using TDDFT provides another robust method for assigning the absolute configuration of chiral molecules. nih.govacs.org This technique is particularly valuable when a molecule lacks a suitable chromophore for ECD analysis or when used in concert with ECD for unambiguous assignment. acs.orgnih.gov

Researchers have demonstrated that comparing experimentally measured optical rotations with values calculated by TDDFT can reliably determine the absolute configurations of chiral bicyclo[3.3.1]nonane diones. acs.orgnih.gov The concerted use of both ECD and OR calculations offers a powerful and highly reliable approach. For a set of four bicyclo[3.3.1]nonane diones, the absolute configurations derived from TDDFT calculations of both their specific rotations and their ECD spectra were found to be identical, providing a consistent and confident assignment. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Fluxionality

The conformational landscape of this compound is characterized by a dynamic equilibrium between several conformers, the most significant of which are the twin-chair (CC) and the boat-chair (BC) forms. Molecular dynamics simulations, in conjunction with other computational techniques, have been instrumental in elucidating the energetic and kinetic parameters governing the interconversion between these conformers.

Ab initio and density functional theory (DFT) calculations have been employed to investigate the molecular structures and the energy differences between the conformers of this compound. researchgate.net These studies reveal a relatively small free energy difference (ΔG1) of approximately 1 kcal/mol between the twin-chair and boat-chair conformations. researchgate.net The inversion barrier (ΔG1‡) for the interconversion between these two forms is calculated to be around 6 kcal/mol. researchgate.net This low energy barrier suggests that the molecule is conformationally flexible, with both the CC and BC conformers being significantly populated at room temperature. The small energy difference is also a contributing factor to the potential for an orientationally disordered crystal structure where both conformers coexist. researchgate.net

Further computational investigations have explored the relative energies of the conformers using a variety of methods, including first principles (ab initio, DFT), semiempirical (NDDO, DFTB), and empirical (molecular mechanics, MM) techniques. pugetsound.edu Nonempirical calculations consistently identify the "double chair" (CC) form as the most favorable conformation for carbobicyclic structures like this compound. pugetsound.edu The conformational preference can be influenced by substitutions on the bicyclic framework. For instance, in heteroanalogues such as 3,7-dimethyl-3,7-diazathis compound, the "chair-boat" (CB) conformation becomes more favorable due to the stronger repulsion between the lone electron pairs of the nitrogen atoms compared to the interaction of hydrogen atoms of C-H bonds. pugetsound.edu

The use of lanthanide shift reagents in conjunction with NMR spectroscopy has provided experimental evidence for the conformational equilibrium. By comparing predicted shifts with experimental values, it has been estimated that the boat-chair conformation constitutes a significant portion of the conformational mixture. researchgate.net

Table 1: Calculated Energy Differences and Inversion Barriers for this compound Conformers

Parameter Value (kcal/mol) Method
Free Energy Difference (ΔG1) between CC and BC ~1 Ab initio and DFT
Inversion Barrier (ΔG1‡) between CC and BC ~6 Ab initio and DFT

Strain Energy Analysis through Computational Methods

A range of computational techniques, from empirical molecular mechanics to high-level ab initio and DFT calculations, have been applied to analyze the strain energies. pugetsound.edunumberanalytics.com Molecular mechanics provides a computationally efficient means to estimate the energies of different conformations, though the accuracy is dependent on the quality of the force field parameters used. pugetsound.edu In some cases, molecular mechanics has shown inconsistencies with high-level ab initio methods, particularly in predicting the relative energies of conformers in heteroanalogues. pugetsound.edu

The strain energy can be dissected into contributions from different parts of the molecule. For example, the presence of the carbonyl group at C-9 influences the geometry and strain of the two cyclohexane (B81311) rings. The transannular interactions, particularly the non-bonded interactions between the endo-hydrogens at C-3 and C-7 in the twin-chair conformation, are a significant source of strain.

Computational studies have also been used to predict the stability of bridgehead double bonds in related bicyclic systems, a concept governed by Bredt's rule. oregonstate.edu While not directly applicable to the saturated this compound, these studies highlight the importance of strain in determining the reactivity and stability of bicyclic compounds. The enolization to a bridgehead double bond is a process where the associated strain energy plays a crucial role. oregonstate.edu

Table 2: Relative Conformational Energies of this compound Calculated by Different Methods

Computational Method Most Favorable Conformer Reference
Ab initio Twin-Chair (CC) researchgate.netpugetsound.edu
Density Functional Theory (DFT) Twin-Chair (CC) researchgate.netpugetsound.edu
Semiempirical (NDDO) Qualitatively agrees with ab initio pugetsound.edu
Molecular Mechanics (MM) Can show inconsistencies pugetsound.edu

Table 3: List of Chemical Compounds

Compound Name
This compound

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of Bicyclo[3.3.1]nonan-9-one in solution.

Advanced 1H and 13C NMR Techniques for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the this compound framework. The chemical shifts observed in the ¹³C NMR spectra of solid polycrystalline this compound suggest a twin-chair conformation for the two cyclohexanone (B45756) rings. sigmaaldrich.comresearchgate.net The relatively narrow linewidths in the ¹³C NMR spectra, along with measured spin-lattice relaxation times, indicate that the solid is orientationally disordered. researchgate.net

Detailed ¹H and ¹³C NMR data for derivatives of this compound have been reported, aiding in the structural elucidation of these complex molecules. For instance, in a study of 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, the ¹H NMR spectrum showed characteristic signals for the methoxy (B1213986) group and various protons on the bicyclic ring, while the ¹³C NMR spectrum revealed the presence of carbonyl and enol ether carbons. iucr.org The use of advanced NMR techniques is often necessary to fully characterize the complex structures of substituted bicyclo[3.3.1]nonan-9-ones. scispace.comipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione5.79 (s, 1H), 3.79 (s, 3H), 3.21–3.19 (m, 2H), 2.22–2.16 (m, 1H), 2.14–2.07 (m, 1H), 2.00–1.86 (m, 2H), 1.79–1.60 (m, 2H)207.4, 195.6, 175.6, 105.9, 61.3, 56.9, 53.3, 32.6, 30.5, 17.5 iucr.org
4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol4.81 (d, J = 2.8 Hz, 1H), 4.57–4.52 (m, 1H), 3.54 (s, 3H), 3.19 (s, 3H), 3.16 (s, 3H), 2.52 (q, J = 3.0 Hz, 1H), 2.34–2.30 (m, 1H), 1.92–1.85 (m, 1H), 1.73 (ttd, J = 12.6, 4.4, 1.1 Hz, 1H), 1.61–1.31 (m, 5H)155.5, 101.7, 98.7, 68.6, 54.7, 47.6, 46.8, 40.5, 38.4, 24.7, 21.8, 15.75 iucr.org

2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity of protons within the this compound scaffold. By identifying correlations between coupled protons, COSY spectra help to trace out the spin systems within the molecule, confirming the carbon framework. nanalysis.com For more complex derivatives, Total Correlation Spectroscopy (TOCSY) can be employed to reveal correlations between all protons within a spin system, providing a more comprehensive picture of the molecular connectivity. nanalysis.com

Nuclear Overhauser Effect (NOE) Studies for Conformational Mapping

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that provides information about the spatial proximity of atoms, making it a powerful tool for conformational analysis. diva-portal.org In the context of this compound and its derivatives, NOE studies, often carried out using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can help to determine the relative orientation of substituents and the conformation of the bicyclic rings. tandfonline.com For example, NOESY experiments on 3-oxa-7-benzyl-7-azathis compound hydroperchlorate have implied a chair-chair conformation in solution. tandfonline.com The magnitude of the NOE effect can also provide insights into the rotational restrictions of substituents, as seen in studies of 2,4-diphenyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonanones. sci-hub.se

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of this compound and its derivatives, including precise bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids. sigmaaldrich.comsci-hub.seichem.md Numerous derivatives of this compound have been characterized using this technique, revealing a variety of conformations for the bicyclic system. iucr.orgrsc.orgnih.gov The bicyclo[3.3.1]nonane framework can exist in several conformations, including twin-chair, chair-boat, and twin-boat forms. iucr.orgrsc.org

For example, the X-ray diffraction analysis of 7-benzyl-3-thia-7-azathis compound revealed a chair-boat conformation in the solid state, with the sulfur atom located in the boat portion of the bicyclic ring. nih.gov In contrast, its hydroperchlorate salt adopts a chair-chair conformation. nih.gov The conformation is also influenced by substituents on the bicyclic framework. iucr.org

Table 2: Crystallographic Data for Selected this compound Derivatives

CompoundCrystal SystemSpace GroupKey Conformational FeaturesReference
7-benzyl-3-thia-7-azathis compound------Chair-boat conformer nih.gov
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate------Chair-chair conformer nih.gov
3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazathis compound------Distorted-chair conformations for the two piperidine (B6355638) rings iucr.orgnih.gov
2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazathis compound------Chair-boat conformation nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. iucr.orgnih.gov In the crystal structure of 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazathis compound, molecules are linked into chains by intermolecular C-H···O and N-H···O hydrogen bonds. nih.gov C-H···π interactions can also play a significant role in the crystal packing of phenyl-substituted derivatives. iucr.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. spectrabase.com For this compound, these methods are primarily used to confirm the presence of the ketone carbonyl group and the hydrocarbon framework.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ketone. This typically appears in the region of 1715-1680 cm⁻¹. The exact position of this band can provide subtle information about the ring strain and conformation of the bicyclic system. In addition to the carbonyl stretch, the IR spectrum also displays characteristic C-H stretching vibrations of the methylene (B1212753) groups in the aliphatic rings, usually observed between 3000 and 2850 cm⁻¹. C-H bending and scissoring vibrations are also present at lower wavenumbers.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. mdpi.com Therefore, the C-C bond vibrations within the bicyclic skeleton of this compound are more readily observed in the Raman spectrum. The C=O stretch is also Raman active, though its intensity can vary. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups.

Spectroscopic Technique Vibrational Mode Expected Wavenumber (cm⁻¹)
Infrared (IR)C=O Stretch (Ketone)1715 - 1680
Infrared (IR)C-H Stretch (Aliphatic)3000 - 2850
RamanC-C StretchRegion-specific
RamanC=O StretchRegion-specific

This table summarizes the key vibrational modes for this compound detectable by IR and Raman spectroscopy.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Standard mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, while high-resolution mass spectrometry (HRMS) measures the m/z with very high accuracy, allowing for the determination of the precise molecular formula. bioanalysis-zone.com

For this compound (C₉H₁₄O), the nominal molecular weight is 138 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 138. The fragmentation pattern would provide further structural information, showing characteristic losses of small neutral molecules such as CO, C₂H₄, and H₂O from the parent ion.

High-resolution mass spectrometry is critical for unambiguously confirming the elemental composition. bioanalysis-zone.com The calculated exact mass of this compound (C₉H₁₄O) is 138.1045 g/mol . An HRMS measurement that provides a value very close to this theoretical mass would confirm the molecular formula and distinguish it from other compounds that have the same nominal mass but different elemental compositions.

Mass Spectrometry Data Value
Molecular FormulaC₉H₁₄O
Nominal Molecular Weight138 g/mol
Calculated Exact Mass138.1045 g/mol
Molecular Ion Peak [M]⁺ (m/z)138

This table outlines the key mass spectrometry data for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The rigid bicyclo[3.3.1]nonane framework serves as an excellent stereocontrolling element, making its derivatives highly effective as chiral auxiliaries and ligands in asymmetric catalysis. The defined spatial arrangement of substituents on this scaffold allows for precise transfer of chirality during chemical transformations.

Chiral amines derived from the bicyclo[3.3.1]nonane skeleton, such as 2,6-dimethyl-9-azabicyclo[3.3.1]nonane, have been synthesized and explored for their potential in asymmetric synthesis. clockss.org These chiral amines, prepared from commercially available 1,5-dimethyl-1,5-cyclooctadiene, offer a structurally rigid platform that can create a well-defined chiral environment around a metal center. clockss.org The development of such chiral reagents is crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. clockss.org

Furthermore, the bicyclo[3.3.1]nonane system has been incorporated into the design of chiral diene ligands for transition metal-catalyzed reactions. For instance, enantiomerically pure bicyclo[3.3.1]nona-2,6-diene has been utilized as the sole source of enantioselectivity in rhodium-catalyzed asymmetric hydrogenation reactions. researchgate.net The inherent chirality of the bicyclic diene ligand effectively induces asymmetry in the catalytic process, leading to the formation of chiral products with high enantiomeric excess. This approach highlights the utility of the bicyclo[3.3.1]nonane scaffold in creating novel and efficient chiral catalysts.

Organocatalysis has also benefited from the stereochemical properties of bicyclo[3.3.1]nonane derivatives. The asymmetric intramolecular aldolization of σ-symmetric substrates to produce chiral bicyclo[3.3.1]nonan-9-ones has been achieved with high enantioselectivity using α-amino acid-derived catalysts. nih.gov Specifically, (4R,2S)-tetrabutylammonium 4-TBDPSoxy-prolinate has proven to be a highly efficient catalyst for the cyclization of 3-(4-oxocyclohexyl)propionaldehyde, yielding highly enantiomerically enriched (1S,5R,8R)-8-hydroxybicyclo[3.3.1]nonan-2-one. nih.gov

Intermediates in Complex Natural Product Total Synthesis

The bicyclo[3.3.1]nonane core is a recurring structural motif in a vast array of biologically active natural products. rsc.orgresearchgate.net Consequently, the development of synthetic strategies to construct this bicyclic system is a significant focus in the field of total synthesis. Bicyclo[3.3.1]nonan-9-one and its functionalized derivatives serve as crucial intermediates in the synthesis of these complex molecules.

Polyprenylated Acylphloroglucinols (PPAPs)

A prominent class of natural products featuring the bicyclo[3.3.1]nonane framework is the polyprenylated acylphloroglucinols (PPAPs). nih.govacs.orguky.edu These compounds exhibit a wide range of biological activities and are characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core. nih.govacs.orgrsc.org Synthetic chemists have devised several strategies to access this key intermediate.

One common approach involves base-promoted intramolecular aldol (B89426) reactions. rsc.orgnih.gov For example, the this compound cores of garsubellin A, hyperforin (B191548), guttiferone A, and hypersampsone F have been synthesized through a tandem lactone ring opening and intramolecular aldol condensation mediated by diisobutylaluminium hydride (DIBAL-H). rsc.orgnih.govresearchgate.net An alternative method utilizes LiAlH(OtBu)3 to promote the intramolecular aldol condensation, affording the desired this compound in high yield. rsc.org

More recent strategies for constructing the bicyclo[3.3.1]nonane-2,4,9-trione core of PPAPs include a sequential Dieckmann condensation approach and an oxidative ring expansion strategy. rsc.orgnih.gov The Dieckmann cyclization method has been successfully applied to the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone. rsc.org A 10-step total synthesis of hyperforin was achieved using a diketene (B1670635) annulation and an oxidative ring expansion, which provides a platform for creating diverse PPAP analogues. nih.gov

Other Biologically Active Natural Products

Beyond PPAPs, the bicyclo[3.3.1]nonane scaffold is present in other classes of natural products. rsc.orgresearchgate.net The development of synthetic routes to functionalized bicyclo[3.3.1]nonanes has enabled the synthesis of these complex targets. For example, a highly diastereoselective single-step cyclization has been developed to access the bicyclo[3.3.1]nonane core of garsubellin A and related phloroglucins. acs.org

The versatility of the bicyclo[3.3.1]nonane framework allows for its use as a precursor to even more complex molecular architectures. rsc.org Synthetic methodologies that provide access to polysubstituted bicyclo[3.3.1]nonane derivatives are therefore of great interest. ucl.ac.uk

Development of Novel Pharmaceutical and Bioactive Scaffolds

The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for the design of novel pharmaceutical and bioactive compounds. iucr.org By decorating this core with various functional groups, chemists can create libraries of compounds with diverse biological activities. The defined spatial orientation of substituents on the bicyclic frame allows for precise structure-activity relationship (SAR) studies.

The bicyclo[3.3.1]nonane moiety is found in over 1000 natural products with applications in treating neurodegenerative diseases, bacterial and parasitic infections, and cancer. researchgate.net This natural prevalence underscores the privileged nature of this scaffold in interacting with biological targets.

Heterocyclic analogues, such as 3-azabicyclo[3.3.1]nonanes and 3,7-diazabicyclo[3.3.1]nonanes, have also been extensively studied for their medicinal properties. acs.orgnih.gov These scaffolds have been utilized to develop ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. nih.gov The ability to systematically modify the substituents on the bicyclic core allows for the fine-tuning of binding affinity and selectivity for specific receptor subtypes. nih.gov

Supramolecular Chemistry and Materials Design

The unique V-shape and rigidity of the bicyclo[3.3.1]nonane framework make it an excellent building block for supramolecular chemistry and the design of novel materials. vu.ltvu.lt The predictable geometry of this scaffold allows for the construction of well-defined, self-assembling systems.

Derivatives of bicyclo[3.3.1]nonane have been employed as synthons for the creation of tubular structures through end-to-end hydrogen bonding interactions. vu.ltvu.lt By fusing the bicyclic core with aromatic or heteroaromatic units containing hydrogen bonding motifs, researchers can program the self-assembly of these molecules into higher-order structures. vu.lt The chirality of the bicyclo[3.3.1]nonane unit can also be exploited to induce chirality in the resulting supramolecular assemblies.

The application of bicyclo[3.3.1]nonane derivatives extends to the development of synthetic receptors for ion and molecule recognition. lu.se The cleft-like structure created by the bicyclic scaffold can be functionalized to create binding pockets for specific guests. For example, Tröger's base analogues incorporating the bicyclo[3.3.1]nonane framework have been used to construct receptors for ammonium (B1175870) ions. lu.se The study of these host-guest systems provides fundamental insights into the nature of non-covalent interactions. lu.se

Future Directions and Emerging Research Avenues

Green Chemistry Approaches to Bicyclo[3.3.1]nonan-9-one Synthesis

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and this compound is no exception. The focus is on developing methods that are not only efficient but also environmentally benign.

Key strategies in the green synthesis of bicyclo[3.3.1]nonane derivatives include:

One-Pot Processes: Researchers have developed one-pot methods that combine multiple reaction steps without isolating intermediates. This approach reduces solvent usage, waste generation, and energy consumption. For instance, a synthesis of bicyclo[3.3.1]nonane-2,6,9-trione from cyclohexane-1,3-dione and acrylic ethyl ester proceeds with a high total yield of 83% through a Michael addition and intermolecular C-acylation, highlighting advantages like simple operation and mild reaction conditions. sioc-journal.cn

Alternative Solvents and Catalysts: The use of less hazardous solvents, such as ethanol (B145695), is a hallmark of green synthetic methods. The synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) via a double Mannich condensation utilizes ethanol as the solvent, and the product can be isolated in high yield without the need for column chromatographic purification. tandfonline.com

High-Yield Reactions: Maximizing atom economy and reaction yield is central to green chemistry. The reduction of bispidinones using silica (B1680970) chloride and sodium borohydride (B1222165) not only enhances the yield to between 94-99% but also significantly shortens the reaction time. tandfonline.com

Enzymatic Cascade Reactions: Looking forward, enzymatic cascade reactions present a powerful technology for developing environmentally friendly and cost-effective synthetic processes for complex molecules, including natural products with a bicyclic core. researchgate.net

A notable example involves the synthesis of bicyclo[3.3.1]nonane-2,6,9-trione, where a route involving Michael addition followed by intermolecular C-acylation was praised for its high yield (83%), simple operation, mild conditions, and environmental friendliness. sioc-journal.cn

ApproachStarting MaterialsKey FeaturesYieldReference
Michael Addition & Intermolecular C-acylationCyclohexane-1,3-dione, Acrylic ethyl esterSimple operation, mild conditions, environmentally friendly83% sioc-journal.cn
Double Mannich CondensationAcetone, Aryl aldehyde, Ammonium (B1175870) acetateUse of ethanol, high yield without chromatographyDecent tandfonline.com
Silica Chloride/NaBH₄ Reduction2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-onesEnhanced yield, reduced reaction time94-99% tandfonline.com

Exploitation in Advanced Catalytic Systems

The unique, rigid structure of the bicyclo[3.3.1]nonane framework makes its derivatives highly attractive for applications in advanced catalysis, particularly in asymmetric synthesis where a well-defined three-dimensional environment is crucial. nih.govrsc.org

Asymmetric Catalysis: The chiral, cleft-like shape of bicyclo[3.3.1]nonane derivatives makes them excellent candidates for use as ligands or catalysts in reactions where stereocontrol is essential. nih.gov The molecule known as Tröger's base, which possesses a related core structure, is a classic example of the potential held by these frameworks in asymmetric catalysis. nih.gov

Precursors to Complex Catalytic Targets: this compound derivatives can serve as versatile precursors for more complex molecular architectures. For example, 1,5-dimethyl-3,7-dimethylenethis compound is a readily accessible starting material that, upon treatment with electrophiles like trifluoromethanesulfonic acid, can generate a stable adamantyl cation. acs.org This cation can then be trapped by a wide variety of nucleophiles, enabling the synthesis of highly substituted adamantanones, which are themselves valuable in catalysis and materials science. acs.org

The ongoing research in this area aims to develop novel bicyclo[3.3.1]nonane-based ligands and organocatalysts that can mediate challenging chemical transformations with high efficiency and selectivity.

Rational Design of New Functional Materials

The inherent structural properties of the bicyclo[3.3.1]nonane system are being leveraged in the rational design of new functional materials with tailored properties. researchgate.net Its rigid framework is an ideal scaffold for building molecules capable of molecular recognition and self-assembly.

Molecular Recognition: Derivatives of bicyclo[3.3.1]nonane have found successful applications as ion receptors, metallocycles, and molecular tweezers. nih.govrsc.org Their cleft-shaped structure allows them to bind specific ions or guest molecules with high selectivity.

Supramolecular Systems: Research has shown that novel 3,7-diazabicyclo[3.3.1]nonane derivatives can undergo conformational changes in response to external stimuli such as changes in solvent polarity, pH, or complexation with metal ions. researchgate.net This responsive behavior is a key attribute for the development of "smart" materials.

Expanding Chemical Space: The synthesis of new, functionalized bicyclo[3.3.1]non-3-en-2-ones expands the available chemical diversity of this class of compounds. nih.gov Chemical space analysis reveals that newly synthesized derivatives can occupy different regions of property space (e.g., more aromatic and less lipophilic) compared to existing collections, opening the door to materials with novel characteristics. nih.gov

The goal is to use the this compound core as a programmable building block for innovative materials with applications in sensing, separation, and advanced electronics.

Application AreaKey Structural FeatureExample FunctionalityReference
Ion Receptors / Molecular TweezersCleft-shaped cavitySelective binding of ions and small molecules rsc.org, nih.gov
Responsive MaterialsConformational flexibility of hetero-analoguesStructural reorganization based on pH or solvent researchgate.net
Novel Material PropertiesIntroduction of diverse functional groupsAccessing new regions of chemical property space nih.gov

Deeper Understanding of Complex Reaction Manifolds

The synthesis of the bicyclo[3.3.1]nonane core often involves complex reaction cascades and rearrangements that are of fundamental interest to organic chemists. A deeper understanding of these reaction manifolds is crucial for designing more efficient and versatile synthetic routes.

Tandem Reactions: The construction of the bicyclic system is frequently achieved through elegant tandem reactions. These can include a base-catalyzed Michael addition followed by an acid-catalyzed aldol (B89426) condensation to form a β,γ-unsaturated bicyclo[3.3.1]nonenone. nih.gov Other powerful strategies involve DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. rsc.org

Mechanistic Studies: Modern analytical techniques are being used to elucidate complex reaction mechanisms. For instance, in situ NMR studies have been employed to support the mechanistic hypothesis of a thiophenol-mediated epoxide opening followed by an intramolecular aldol reaction to form functionalized bicyclo[3.3.1]non-3-en-2-ones. nih.gov

Classic Rearrangements: The this compound framework is a platform for studying classic and complex organic reactions. The Favorskii rearrangement of 1-Bromothis compound, for example, provides a route to substituted cis-bicyclo[3.3.0]octane derivatives and offers insights into the stereospecificity of such transformations. acs.org

Challenging Reactions: The reactivity of the bicyclo[3.3.1]nonane system can be unusual. For example, reactions that would be expected to form a double bond at the bridgehead position are often hindered due to ring strain, a concept explained by Bredt's rule. oregonstate.edu Studying these limitations provides valuable insight into structure-energy relationships. oregonstate.edu

Future research will continue to probe these intricate reaction pathways, using both experimental and computational methods to build a comprehensive picture of the reactivity of the this compound system. This knowledge will enable chemists to predict and control the outcomes of complex transformations, paving the way for the synthesis of ever more complex and valuable molecules.

Q & A

Q. Basic Research Focus

  • X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π contacts contributing to crystal packing) .
  • Dynamic NMR tracks conformational equilibria (e.g., chair-boat transitions) .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H = 52.3%, H⋯C = 23.7%) .
  • IR spectroscopy confirms functional groups like ketones (C=O at 1718 cm⁻¹) .

How can density functional theory (DFT) predict electronic properties and reactivity of this compound derivatives?

Q. Advanced Research Focus

  • Methodology : Optimize geometry at B3LYP/6-31G(d,p) level and validate against X-ray data (RMSD < 0.1 Å).
  • HOMO-LUMO analysis identifies charge transfer regions (e.g., HOMO localized on amidic carbonyl; ΔE = 5.3 eV) .
  • Molecular electrostatic potential (MEP) maps reactive sites (e.g., electrophilic attack at carbonyl oxygen) .

What strategies resolve contradictions between computational predictions and experimental data in conformational analysis?

Q. Advanced Research Focus

  • Cross-validate DFT results with X-ray crystallography (e.g., boat-boat vs. chair-chair conformations) .
  • Adjust computational parameters (e.g., solvation models, basis sets) to match experimental NMR coupling constants .
  • Account for crystal packing effects (e.g., C–H⋯π interactions distorting gas-phase DFT geometries) .

How do steric effects of substituents influence conformational equilibria in this compound systems?

Q. Advanced Research Focus

  • Bulky 2-exo substituents (e.g., morpholine) force boat conformations via 1,3-diaxial strain .
  • Quantify puckering parameters (e.g., θ₂ = 86.8° for boat-boat systems) using Cremer-Pople analysis .
  • Dynamic NMR monitors conformational exchange rates (e.g., ΔG‡ for ring inversion) .

What methodological considerations are critical when assessing biological activity via molecular docking?

Q. Advanced Research Focus

  • Target selection : Prioritize proteins with known ligand interactions (e.g., ERα for anticancer activity) .
  • Validation : Compare docking scores (e.g., −9.56 kcal/mol for 3ERT protein) with experimental IC₅₀ values .
  • Toxicity screening : Use β-cyclodextrin complexes to enhance bioavailability and reduce acute toxicity .

How does Hirshfeld surface analysis quantify intermolecular interactions in crystalline derivatives?

Q. Basic Research Focus

Interaction TypeContribution (%)
H⋯H52.3
H⋯C/C⋯H23.7
H⋯Cl/Cl⋯H11.3
H⋯O/O⋯H10.8
Data derived from 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl derivative .

What challenges arise in synthesizing enantiomerically pure derivatives, and how are they addressed?

Q. Advanced Research Focus

  • Chiral resolution : Use chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) .
  • X-ray crystallography confirms absolute configuration via Flack parameter .
  • Dynamic kinetic resolution minimizes racemization during acylation .

How does heteroatom incorporation (S, Se) alter chemical and pharmacological properties?

Q. Advanced Research Focus

  • Synthesis : Introduce S/Se via ring-enlargement reactions (e.g., 3-selena-7-azabicyclo derivatives) .
  • Bioactivity : Selenium analogs show enhanced antiarrhythmic activity but require toxicity profiling .
  • Structural impact : X-ray confirms chair-boat conformations in 3,7,9-triheterabicyclo[3.3.2]decan-10-ones .

What safety protocols are recommended for handling reactive intermediates?

Q. Basic Research Focus

  • Use PPE (gloves, goggles) and fume hoods for chloroacetyl chloride reactions .
  • Store derivatives at −20°C for long-term stability .
  • Dispose halogenated waste via certified biohazard protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.